molecular formula C21H19FN2O4S B2756509 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 955650-07-4

4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2756509
CAS No.: 955650-07-4
M. Wt: 414.45
InChI Key: IAJHUVYFXZVPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 4-fluoro-3-methylbenzenesulfonamide moiety at position 7 (Figure 1). Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation and sulfonylation, as inferred from analogous syntheses in the literature . The fluorine and methyl substituents on the benzene ring may enhance metabolic stability and lipophilicity, while the tetrahydroisoquinoline scaffold is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-14-11-18(6-7-19(14)22)29(26,27)23-17-5-4-15-8-9-24(13-16(15)12-17)21(25)20-3-2-10-28-20/h2-7,10-12,23H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHUVYFXZVPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups which may influence its biological activity:

  • Fluoro group : Enhances lipophilicity and can improve binding affinity to biological targets.
  • Furan-2-carbonyl moiety : Known for its reactivity and potential interactions with proteins.
  • Tetrahydroisoquinoline ring : Often associated with neuroactivity and potential as a scaffold for drug development.

The IUPAC name for this compound is derived from its complex structure which includes a sulfonamide group that is vital for its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes by mimicking natural substrates or cofactors.
  • Receptor Modulation : The tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial properties.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeIC50 ValueReference
4-Fluorobenzoic acid derivativesCholinesterase inhibition0.5 µM
Tetrahydroacridine derivativesAntimicrobialVaries
Benzamide derivativesAntitumor10 µM

Case Studies

  • Cholinesterase Inhibition : A study on similar benzamide derivatives demonstrated significant inhibition of acetylcholinesterase with IC50 values comparable to established drugs like tacrine. This suggests that our compound might exhibit similar properties and could be explored for treating Alzheimer's disease or other cognitive disorders .
  • Antimicrobial Properties : Research on tetrahydroisoquinoline derivatives indicates that modifications can lead to enhanced antibacterial activity against strains such as Staphylococcus aureus. This provides a rationale for investigating the antimicrobial efficacy of our compound .
  • Antitumor Activity : Investigations into benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves modulation of key signaling pathways involved in cell cycle regulation .

Scientific Research Applications

Research indicates that 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide exhibits significant biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : The sulfonamide moiety has been linked to anticancer properties, making this compound a candidate for further exploration in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of related sulfonamide compounds against resistant bacterial strains. Results indicated that modifications in the structure could enhance activity against specific targets.
  • Anticancer Research : In vitro studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects on cancer cell lines. The unique structure of this compound may contribute to similar effects.

Applications in Drug Discovery

The compound's structural features make it a promising candidate in drug discovery programs targeting various diseases:

  • Lead Compound Development : Its unique pharmacophore can serve as a lead for developing new drugs aimed at treating infections or cancers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroisoquinoline/Tetrahydroquinoline Derivatives

The closest structural analog is 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide (), differing only in the nitrogen position within the fused bicyclic system (tetrahydroisoquinoline vs. tetrahydroquinoline).

  • Structural Impact: In tetrahydroisoquinoline, the nitrogen is at position 2, whereas in tetrahydroquinoline, it is at position 1.
  • Pharmacological Implications: Tetrahydroisoquinolines are prevalent in alkaloids with neuroactive or antitumor properties, while tetrahydroquinolines are explored for antimicrobial and kinase inhibition roles .
Table 1: Comparison of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives
Feature Target Compound (Tetrahydroisoquinoline) Analog (Tetrahydroquinoline, )
Nitrogen Position Position 2 Position 1
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroquinoline
Key Substituents Furan-2-carbonyl, 4-fluoro-3-methyl Furan-2-carbonyl, 4-fluoro-3-methyl
Potential Bioactivity Enzyme inhibition (inferred) Not reported

Sulfonamide Derivatives with Triazole Moieties

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfonamide groups but replace the tetrahydroisoquinoline with a triazole ring.

  • Structural Differences : Triazoles exhibit tautomerism (thione-thiol equilibrium), influencing reactivity and solubility. The absence of a fused bicyclic system reduces conformational rigidity compared to the target compound.
  • Spectral Data : IR spectra of triazole derivatives lack C=O stretches (~1660–1682 cm⁻¹) but show C=S vibrations (~1247–1255 cm⁻¹), contrasting with the target’s furan carbonyl (expected ~1680 cm⁻¹) .

Agrochemical Sulfonamides and Benzamides

Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide, ) share aromatic sulfonamide/benzamide motifs but lack the tetrahydroisoquinoline core.

  • Functional Contrast : These agrochemicals prioritize hydrophobic substituents (e.g., trifluoromethyl) for pest membrane penetration, whereas the target compound’s fluorine and methyl groups may balance polarity for human pharmacokinetics.

CoA Inhibitors and Pharmacological Agents

The CoA inhibitor N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares the tetrahydroisoquinoline-sulfonamide scaffold but differs in substituents:

  • Substituent Analysis : The trifluoroacetyl group () vs. furan-2-carbonyl (target) impacts electron-withdrawing effects and metabolic stability. Furan rings may confer π-stacking interactions absent in trifluoroacetyl derivatives.
  • Synthetic Routes : Both compounds employ sulfonylation and acylation, but the target uses furan-2-carbonyl, requiring milder conditions than trifluoroacetyl incorporation .

Bis-sulfonamide Derivatives

Compounds like N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide () feature dual sulfonamide groups, enabling enhanced hydrogen bonding and crystallinity.

  • Hydrogen Bonding : The target compound’s single sulfonamide may reduce crystal lattice stability compared to bis-sulfonamides, which form dimeric structures via C–H⋯O interactions .
  • Bioactivity : Bis-sulfonamides show antitumor and enzyme inhibition, suggesting the target’s sulfonamide could similarly modulate biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroisoquinoline core. For example, furan-2-carbonyl groups are introduced via acylation reactions under controlled temperatures (40–60°C) and anhydrous conditions to avoid hydrolysis . Sulfonamide coupling follows, often using 3-methyl-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine. Purification via HPLC or column chromatography is critical to achieve >95% purity, as side reactions (e.g., over-substitution) are common in sulfonamide synthesis .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry and substituent positioning, particularly for the tetrahydroisoquinoline and sulfonamide moieties . HPLC with UV/Vis detection monitors purity, with gradient elution (e.g., acetonitrile/water + 0.1% TFA) resolving polar byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Begin with enzyme inhibition assays targeting acetylcholinesterase or butyrylcholinesterase, given the structural similarity to known inhibitors in the tetrahydroisoquinoline-sulfonamide family . Use in vitro models (e.g., SH-SY5Y cells) to assess neuroprotective activity at concentrations ranging from 1–100 µM. Dose-response curves and IC₅₀ calculations are essential for initial activity profiling .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound’s binding affinity to cholinesterases?

  • Perform docking simulations (using AutoDock Vina or Schrödinger Suite) to model interactions between the sulfonamide group and enzyme active sites (e.g., the catalytic triad of acetylcholinesterase). Focus on the furan-2-carbonyl moiety’s role in π-π stacking with aromatic residues (e.g., Trp286 in AChE). Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may stem from poor pharmacokinetic properties. Conduct ADME profiling :

  • Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO controls.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Equilibrium dialysis to assess free fraction .
    • Adjust substituents (e.g., replacing the 3-methyl group with a hydrophilic moiety) to improve bioavailability .

Q. How does the compound’s stereochemistry influence its pharmacological profile, and what synthetic controls ensure enantiomeric purity?

  • The tetrahydroisoquinoline core’s stereochemistry (e.g., C2 configuration) impacts target engagement. Use chiral HPLC or circular dichroism (CD) to characterize enantiomers. Synthesize derivatives via asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation intermediates) or employ chiral auxiliaries during acylation steps .

Methodological Considerations

Q. What in silico and experimental approaches validate the compound’s stability under physiological conditions?

  • Accelerated stability studies : Expose the compound to pH gradients (1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Forced degradation : Oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B guidelines) stress tests identify degradation pathways .
  • DFT calculations : Predict hydrolytic susceptibility of the sulfonamide and furan-2-carbonyl groups .

Q. How can structure-activity relationship (SAR) studies prioritize derivatives for further development?

  • Design a focused library by systematically modifying:

  • Sulfonamide substituents : Replace 4-fluoro with chloro or methoxy groups.
  • Furan moiety : Test thiophene or pyrrole analogs for enhanced metabolic resistance.
    • Evaluate changes in potency (IC₅₀), selectivity (e.g., AChE vs. BChE), and cytotoxicity (HEK293 cell viability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.